molecular formula C12H13NO2 B493336 N-(4-methoxyphenyl)-N-(2-propynyl)acetamide CAS No. 724744-50-7

N-(4-methoxyphenyl)-N-(2-propynyl)acetamide

Cat. No.: B493336
CAS No.: 724744-50-7
M. Wt: 203.24g/mol
InChI Key: CIADYKMDIHZVGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-N-(2-propynyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxyphenyl group and a prop-2-ynyl group attached to the nitrogen atom of the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-N-(2-propynyl)acetamide typically involves the reaction of 4-methoxyaniline with propargyl bromide in the presence of a base, followed by acetylation. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and bases like potassium carbonate or sodium hydroxide. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, can further enhance the sustainability of the production method.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-N-(2-propynyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like halides or amines in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-N-(2-propynyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-N-(2-propynyl)acetamide: shares structural similarities with other acetamides, such as N-(4-methoxyphenyl)acetamide and N-(4-methoxyphenyl)-N-propylacetamide.

    N-(4-methoxyphenyl)acetamide: Lacks the prop-2-ynyl group, which may affect its reactivity and biological activity.

    N-(4-methoxyphenyl)-N-propylacetamide: Contains a propyl group instead of a prop-2-ynyl group, which may influence its chemical properties and applications.

Uniqueness

The presence of the prop-2-ynyl group in this compound imparts unique chemical properties, such as increased reactivity towards certain reagents and potential for forming specific interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

724744-50-7

Molecular Formula

C12H13NO2

Molecular Weight

203.24g/mol

IUPAC Name

N-(4-methoxyphenyl)-N-prop-2-ynylacetamide

InChI

InChI=1S/C12H13NO2/c1-4-9-13(10(2)14)11-5-7-12(15-3)8-6-11/h1,5-8H,9H2,2-3H3

InChI Key

CIADYKMDIHZVGR-UHFFFAOYSA-N

SMILES

CC(=O)N(CC#C)C1=CC=C(C=C1)OC

Canonical SMILES

CC(=O)N(CC#C)C1=CC=C(C=C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.